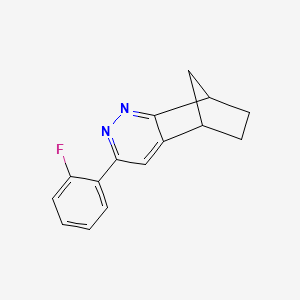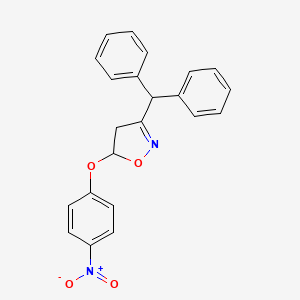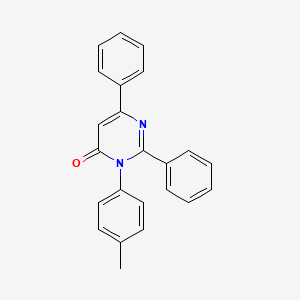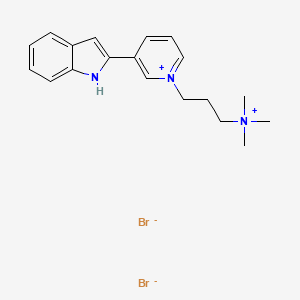
3-Indol-2-yl-1-(3-(trimethylammonio)propyl)pyridinium dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-Indol-2-yl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide is a complex organic compound that features both indole and pyridinium moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indol-2-yl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide typically involves a multi-step process:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Quaternization of Pyridine: The pyridine ring is quaternized by reacting it with an alkyl halide, such as 3-bromopropyltrimethylammonium bromide, under basic conditions to form the pyridinium salt.
Coupling Reaction: The final step involves coupling the indole moiety with the quaternized pyridinium salt under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: The pyridinium ring can be reduced to a pyridine ring using reducing agents like sodium borohydride.
Substitution: Both the indole and pyridinium rings can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide, elevated temperatures.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted indole or pyridinium derivatives.
科学的研究の応用
3-(1H-Indol-2-yl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Potential use in the development of advanced materials, such as conductive polymers or sensors.
作用機序
The mechanism of action of 3-(1H-Indol-2-yl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide depends on its specific application:
Biological Interactions: It may interact with proteins or nucleic acids, affecting their function.
Therapeutic Effects: It may inhibit specific enzymes or receptors, leading to its therapeutic effects.
Material Properties: Its unique structure may impart specific electronic or optical properties to materials.
類似化合物との比較
Similar Compounds
3-(1H-Indol-2-yl)-1-(3-(dimethylamino)propyl)pyridin-1-ium bromide: Similar structure but with a dimethylamino group instead of a trimethylammonio group.
3-(1H-Indol-2-yl)-1-(3-(ethylammonio)propyl)pyridin-1-ium bromide: Similar structure but with an ethylammonio group instead of a trimethylammonio group.
Uniqueness
3-(1H-Indol-2-yl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide is unique due to its specific combination of indole and pyridinium moieties, which may impart distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
21199-46-2 |
|---|---|
分子式 |
C19H25Br2N3 |
分子量 |
455.2 g/mol |
IUPAC名 |
3-[3-(1H-indol-2-yl)pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide |
InChI |
InChI=1S/C19H25N3.2BrH/c1-22(2,3)13-7-12-21-11-6-9-17(15-21)19-14-16-8-4-5-10-18(16)20-19;;/h4-6,8-11,14-15,20H,7,12-13H2,1-3H3;2*1H/q+2;;/p-2 |
InChIキー |
KIKJXWYDHGRXIN-UHFFFAOYSA-L |
正規SMILES |
C[N+](C)(C)CCC[N+]1=CC=CC(=C1)C2=CC3=CC=CC=C3N2.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Formamide, N-[(3-methyl-3-oxetanyl)methyl]-](/img/structure/B12917868.png)
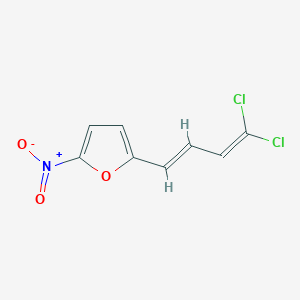
![5-Amino-2-{[(thiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12917883.png)
![N-cyclohexyl-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B12917906.png)
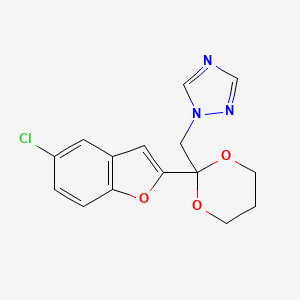
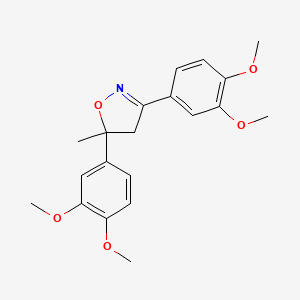
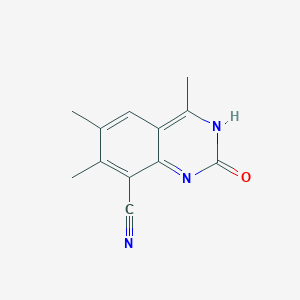
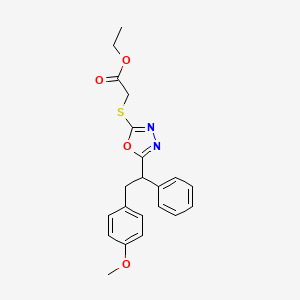
![Imidazo[1,2-a]pyrazin-8-amine, 3-(3,4-difluorophenyl)-N-methyl-](/img/structure/B12917944.png)
![9-(8,8-Dimethyl-1,7,9-trioxaspiro[4.5]decan-3-yl)-9H-purin-6-amine](/img/structure/B12917950.png)
